2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide
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Overview
Description
2-[4-OXO1BENZOFURO[3,2-D]PYRIMIDIN-3(4H)-YL]ACETAMIDE is a synthetic compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by a fused benzofuro-pyrimidinone core, which contributes to its distinctive chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-OXO1BENZOFURO[3,2-D]PYRIMIDIN-3(4H)-YL]ACETAMIDE typically involves the following steps:
Formation of the Benzofuro-Pyrimidinone Core: This step involves the cyclization of appropriate precursors to form the benzofuro-pyrimidinone structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-OXO1BENZOFURO[3,2-D]PYRIMIDIN-3(4H)-YL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic reagents like sodium azide (NaN3) and potassium cyanide (KCN) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
2-[4-OXO1BENZOFURO[3,2-D]PYRIMIDIN-3(4H)-YL]ACETAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[4-OXO1BENZOFURO[3,2-D]PYRIMIDIN-3(4H)-YL]ACETAMIDE involves its interaction with specific molecular targets:
GABAA Receptor Antagonism: The compound binds to the GABAA receptor, inhibiting its function and thereby modulating ion channel activity.
Protein Interactions: It acts as a selective ligand for certain proteins, influencing their activity and interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-Oxo- 1benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetic acid : This compound shares a similar core structure but differs in its functional groups .
- 2-Alkylthio-benzofuro[3,2-d]pyrimidin-4(3H)-ones : These derivatives exhibit different biological activities due to the presence of alkylthio groups .
Uniqueness
2-[4-OXO1BENZOFURO[3,2-D]PYRIMIDIN-3(4H)-YL]ACETAMIDE is unique due to its specific acetamide functional group, which imparts distinct chemical and biological properties. Its ability to act as a GABAA receptor antagonist sets it apart from other similar compounds, making it valuable for neurological research .
Properties
Molecular Formula |
C12H9N3O3 |
---|---|
Molecular Weight |
243.22 g/mol |
IUPAC Name |
2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide |
InChI |
InChI=1S/C12H9N3O3/c13-9(16)5-15-6-14-10-7-3-1-2-4-8(7)18-11(10)12(15)17/h1-4,6H,5H2,(H2,13,16) |
InChI Key |
XIKOWHRDSWLRAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C=N3)CC(=O)N |
Origin of Product |
United States |
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